molecular formula C13H8Cl2N2O4 B13939943 Methane, bis(4-chloro-2-nitrophenyl)- CAS No. 54616-45-4

Methane, bis(4-chloro-2-nitrophenyl)-

Cat. No.: B13939943
CAS No.: 54616-45-4
M. Wt: 327.12 g/mol
InChI Key: BFCWWXMPXHWCJT-UHFFFAOYSA-N
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Description

Methane, bis(4-chloro-2-nitrophenyl)-, also known as bis(4-chloro-2-nitrophenyl)methane, is a chemical compound with the molecular formula C13H8Cl2N2O4 and a molecular weight of 327.12 g/mol . This compound is characterized by the presence of two 4-chloro-2-nitrophenyl groups attached to a central methane carbon atom. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methane, bis(4-chloro-2-nitrophenyl)- typically involves the reaction of 4-chloro-2-nitrobenzyl chloride with a suitable base, such as sodium hydroxide, in an organic solvent like dichloromethane . The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the chlorine atom by the nitro group, resulting in the formation of the bis(4-chloro-2-nitrophenyl)methane compound.

Industrial Production Methods

In industrial settings, the production of methane, bis(4-chloro-2-nitrophenyl)- is typically carried out in large-scale reactors equipped with temperature and pressure control systems. The process involves the continuous feeding of reactants and the removal of by-products to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial production to achieve the desired quality standards .

Chemical Reactions Analysis

Types of Reactions

Methane, bis(4-chloro-2-nitrophenyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methane, bis(4-chloro-2-nitrophenyl)- involves its interaction with molecular targets through various pathways. The nitro and chloro substituents play a crucial role in modulating the compound’s reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to changes in their activity and function . The exact molecular targets and pathways involved depend on the specific application and context of use.

Properties

CAS No.

54616-45-4

Molecular Formula

C13H8Cl2N2O4

Molecular Weight

327.12 g/mol

IUPAC Name

4-chloro-1-[(4-chloro-2-nitrophenyl)methyl]-2-nitrobenzene

InChI

InChI=1S/C13H8Cl2N2O4/c14-10-3-1-8(12(6-10)16(18)19)5-9-2-4-11(15)7-13(9)17(20)21/h1-4,6-7H,5H2

InChI Key

BFCWWXMPXHWCJT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])CC2=C(C=C(C=C2)Cl)[N+](=O)[O-]

Origin of Product

United States

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